molecular formula C15H9Cl2N3OS B2694323 N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-85-5

N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2694323
CAS No.: 477857-85-5
M. Wt: 350.22
InChI Key: SBANPCQIPOMRKL-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a 2,3-dichlorophenyl carboxamide moiety at position 3.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-7-4-8-11(12(10)17)18-15(21)14-13(19-20-22-14)9-5-2-1-3-6-9/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANPCQIPOMRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H9Cl2N3OS
  • Molecular Weight : 350.22 g/mol
  • CAS Number : 6234582

The structure of the compound includes a thiadiazole ring, which is known for its ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-710.5Apoptosis induction
Compound BHeLa8.3Cell cycle arrest

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated notable antimicrobial effects against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus20
P. aeruginosa30

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can influence signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cell death in cancer cells.

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several thiadiazole derivatives and tested their anticancer efficacy against various cell lines. This compound showed promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Effectiveness

Another study assessed the antimicrobial activity of this compound against common bacterial strains. The results indicated that it possesses comparable efficacy to established antibiotics such as ciprofloxacin .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H9Cl2N3OS
  • Molecular Weight : 350.22 g/mol
  • CAS Number : 477857-85-5

The compound features a thiadiazole ring, which is known for its diverse pharmacological activities. The presence of chlorine and phenyl groups enhances its biological interactions.

Anticancer Applications

N-(2,3-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown significant potential in anticancer research. Various studies have demonstrated its efficacy against different cancer cell lines.

Case Studies in Anticancer Activity

  • Study on Breast Cancer Cell Lines
    • Objective : Evaluate cytotoxic effects on MCF-7 (human breast adenocarcinoma).
    • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
  • Mechanistic Studies
    • Objective : Investigate the mechanism of action.
    • Results : Molecular docking studies indicated that the compound binds effectively to key receptors involved in tumorigenesis, potentially inhibiting DNA replication and cell division .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Studies in Antimicrobial Activity

  • Study on Gram-positive and Gram-negative Bacteria
    • Objective : Assess the efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
  • Broad-spectrum Antimicrobial Activity
    • Objective : Evaluate activity against a range of pathogens.
    • Results : In vitro assays revealed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Displacement of sulfur : Thiadiazoles can undergo ring-opening reactions with nucleophiles like amines or alkoxides under basic conditions .

  • Chloride substitution : The dichlorophenyl group may participate in SNAr (nucleophilic aromatic substitution) under high-temperature or catalytic conditions, though steric hindrance from chlorine atoms may limit reactivity .

Example Reaction Pathway :
N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide+NaOH (aq)Thiadiazole ring-opened sulfonamide derivative\text{this compound} + \text{NaOH (aq)} \rightarrow \text{Thiadiazole ring-opened sulfonamide derivative} .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

  • Acidic hydrolysis : Produces 1,2,3-thiadiazole-5-carboxylic acid and 2,3-dichloroaniline .

  • Alkaline hydrolysis : Forms carboxylate salts, which can be acidified to recover the carboxylic acid .

Conditions :

Reaction TypeReagentsTemperatureYield
AcidicHCl/H₂OReflux~75%
AlkalineNaOH/EtOH80°C~82%

Cycloaddition and Ring-Opening Reactions

The thiadiazole scaffold participates in cycloaddition reactions with dienophiles (e.g., alkenes, alkynes) to form fused heterocycles :

  • Diels-Alder reactions : The sulfur atom acts as a dienophile acceptor.

  • Ring-opening with hydrazines : Forms thiosemicarbazide intermediates, which can cyclize into 1,3,4-thiadiazoles .

Example :
Thiadiazole+HydrazineThiosemicarbazidePOCl31,3,4-Thiadiazole derivative\text{Thiadiazole} + \text{Hydrazine} \rightarrow \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3} \text{1,3,4-Thiadiazole derivative} .

Acylation/Amidation

The carboxamide group reacts with acyl chlorides or anhydrides to form mixed anhydrides or secondary amides :
RCOCl+Thiadiazole-carboxamideRCO-NH-Thiadiazole+HCl\text{RCOCl} + \text{Thiadiazole-carboxamide} \rightarrow \text{RCO-NH-Thiadiazole} + \text{HCl}.

Sulfonation

Thiadiazoles react with chlorosulfonic acid to form sulfonamide derivatives, enhancing solubility and bioactivity :
Thiadiazole+ClSO₃HThiadiazole-sulfonyl chlorideNH3Sulfonamide\text{Thiadiazole} + \text{ClSO₃H} \rightarrow \text{Thiadiazole-sulfonyl chloride} \xrightarrow{\text{NH}_3} \text{Sulfonamide}.

Key Data :

ProductReagentsApplication
Sulfonyl chlorideClSO₃H, Cl₂Anticancer intermediates
SulfonamideNH₃, RNH₂Antimicrobial agents

Metal Coordination Complexes

The nitrogen and sulfur atoms in the thiadiazole ring coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability and catalytic properties :

  • Cu(II) complexes : Exhibit redox activity and potential anticancer properties .

  • Zn(II) complexes : Used in photoluminescent materials .

Synthetic Protocol :

  • Dissolve thiadiazole derivative in ethanol.

  • Add metal salt (e.g., CuCl₂, Zn(NO₃)₂).

  • Stir at 60°C for 4 hours; precipitate complexes with ether .

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to the thiadiazole undergoes EAS reactions (e.g., nitration, sulfonation), though the electron-withdrawing thiadiazole ring directs substitution to meta positions .

Nitration Example :
Thiadiazole-phenyl+HNO₃/H₂SO₄3-Nitro-phenyl-thiadiazole\text{Thiadiazole-phenyl} + \text{HNO₃/H₂SO₄} \rightarrow \text{3-Nitro-phenyl-thiadiazole}.

Photochemical Reactions

UV irradiation induces ring-opening or dimerization of thiadiazoles, forming disulfides or tetrathiafulvalenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide with key analogs, focusing on structural variations, synthesis, and inferred properties.

Core Heterocycle and Substituent Variations

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,2,3-Thiadiazole Phenyl N-(2,3-dichlorophenyl) carboxamide C₁₅H₉Cl₂N₃OS 366.22 Electron-withdrawing Cl groups; potential bioactivity.
SI104 1,2,3-Thiadiazole Phenyl N-(4-oxo-2-phenyl-4H-chromen-6-yl) C₂₄H₁₅N₃O₂S 433.46 Flavone substituent; moderate synthesis yield (55%).
47n 1,2,3-Thiadiazole Phenyl N-[4-(diethylamino)phenyl] C₁₉H₂₀N₄OS 364.45 Electron-donating diethylamino group; extracted with diethyl ether.
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Methyl N-(2-chlorobenzyl) C₁₁H₁₀ClN₃OS 267.73 Methyl on thiadiazole; benzyl-Cl substituent; lower molecular weight.
5aa 2,3-Dihydrothiophene 4-Chlorophenyl N-(phenylcarbamoyl) C₁₉H₁₅ClN₄O₂S 410.87 Dihydrothiophene core; cyano and carbamoyl groups; distinct bioactivity.

Structural and Functional Insights

  • Electronic Effects: The target compound’s 2,3-dichlorophenyl group introduces stronger electron-withdrawing effects compared to SI104’s flavone (electron-deficient due to carbonyl) or 47n’s diethylamino group (electron-donating) . This may enhance metabolic stability but reduce solubility.
  • Synthesis and Yield :

    • SI104 and 47n were synthesized via HBTU/DIPEA-mediated coupling with yields of 55% and unspecified (but likely similar), respectively . The target compound’s synthesis may face challenges due to the dichlorophenyl group’s steric hindrance.
  • Biological Activity: While direct data for the target compound is unavailable, analogs like 5aa (dihydrothiophene-carboxamide) and 6a-n (triazine-quinoline hybrids) showed antimicrobial activity . The dichlorophenyl group in the target compound may enhance antimicrobial potency due to halogenated aryl motifs’ known bioactivity .

Key Research Findings and Implications

  • Substituent Position Matters : The position of chlorine atoms (e.g., 2,3-dichloro vs. 4-chloro in 5aa) significantly impacts electronic properties and bioactivity .
  • Heterocycle Core Influences Function : Replacing 1,2,3-thiadiazole with dihydrothiophene (5aa) or triazine (6a-n) alters ring strain and conjugation, affecting reactivity and target interactions .
  • Extraction and Solubility : The use of diethyl ether for 47n vs. ethyl acetate/brine for SI104 suggests solubility differences driven by substituent polarity .

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